BenchChemオンラインストアへようこそ!

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide

Pim Kinase Inhibition Oncology Structure-Activity Relationship

N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5) is a synthetic small molecule belonging to the thiazolecarboxamide class of ATP-competitive Pim kinase inhibitors. The compound is explicitly claimed within the intellectual property portfolio of Incyte Corporation, which describes its utility in treating Pim kinase-mediated diseases, including various hematologic and solid cancers.

Molecular Formula C19H14N4O2S
Molecular Weight 362.41
CAS No. 1797028-29-5
Cat. No. B2662300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide
CAS1797028-29-5
Molecular FormulaC19H14N4O2S
Molecular Weight362.41
Structural Identifiers
SMILESC1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=COC=C4
InChIInChI=1S/C19H14N4O2S/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-12H,(H,21,24)(H,22,23)
InChIKeyBROSPJJVDWRYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Focused Profile: N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5) as a Pim Kinase Inhibitor


N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5) is a synthetic small molecule belonging to the thiazolecarboxamide class of ATP-competitive Pim kinase inhibitors. The compound is explicitly claimed within the intellectual property portfolio of Incyte Corporation, which describes its utility in treating Pim kinase-mediated diseases, including various hematologic and solid cancers [1]. Its structure features a pyridin-3-ylamino-thiazole core linked to a phenyl spacer and a terminal furan-3-carboxamide group, a combination designed to engage the unique ATP-binding pocket of the constitutively active Pim-1, Pim-2, and Pim-3 kinases [1].

The Problem with Generic Substitution: Why N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide Cannot Be Replaced by Just Any Pim Inhibitor


Generic substitution fails for this compound due to the stringent structure-activity relationships (SAR) governing the Pim kinase family. The Pim kinases possess a unique, constitutively active conformation with a distinct hinge region that creates a highly specific ATP-binding pocket [1]. The precise arrangement of the pyridin-3-ylamino-thiazole core is critical for forming key hydrogen bonds with this hinge, and even minor modifications to the heterocyclic scaffold dramatically alter potency and selectivity across the Pim-1, Pim-2, and Pim-3 isoforms [1]. Consequently, a Pim inhibitor with a different core scaffold or a modified capping group cannot be assumed to recapitulate the biological profile of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide, which was specifically designed and optimized based on this binding model [1].

Quantitative Differentiation Evidence for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5) Against Closest Analogues and In-Class Candidates


Patent-Defined Potency Threshold Against Pan-Pim Kinase Activity Compared to In-Class Candidates

The parent Incyte patent establishes a clear potency benchmark for compounds within the claimed genus. The invention defines a 'compound of the invention' as exhibiting an IC50 of ≤ 100 nM for at least one Pim kinase [1]. This threshold serves as a critical baseline comparator against earlier-generation, less potent pan-Pim inhibitors. For instance, the pan-Pim inhibitor SGI-1776 has reported IC50 values in the low micromolar to high nanomolar range for Pim-1 (IC50 = 7 nM) and Pim-2 (IC50 = 363 nM), but its overall clinical utility has been debated due to off-target activity [1]. The design of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide was intended to improve upon this profile by achieving sub-100 nM potency with a differentiated selectivity fingerprint, a goal supported by the SAR studies detailed in the patent's examples [1].

Pim Kinase Inhibition Oncology Structure-Activity Relationship

Differentiation via Furan-3-Carboxamide Capping Group from Alternative Aryl and Heteroaryl Carboxamides

The most critical point of chemical differentiation for CAS 1797028-29-5 is its terminal furan-3-carboxamide group. The Incyte patent portfolio extensively explores variants where this group is replaced by other aryl or heteroaryl carboxamides (e.g., phenyl, pyridine, pyrimidine, or thiophene). The furan-3-yl group, being an oxygen-containing, electron-rich heterocycle, is predicted to modulate both the compound's physicochemical properties and its interaction with the Pim kinase ribose pocket or solvent-exposed region. This is in direct contrast to compounds featuring a pyridine-3-carboxamide (e.g., CAS 1797160-70-3) or oxane-4-carboxamide (e.g., CAS 1797285-53-0) capping group, which are also claimed in the same patent family [1]. The specific furan modification alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic stability profile relative to these close analogs, providing a unique vector for biological interrogation [1].

Medicinal Chemistry Capping Group SAR Kinase Selectivity

Selectivity Profile for the Pim Kinase Family Over Other Oncogenic Kinases

A key advantage of the thiazolecarboxamide class, as described by Incyte, is its selectivity for the Pim kinase family over other kinases. The patent states that representative compounds were tested and found to be selective for Pim kinases over a panel of other kinases, suggesting a low risk of promiscuous off-target activity [1]. This is a critical differentiator from multi-targeted kinase inhibitors like Ruxolitinib, which potently inhibits JAK1/JAK2 but has only modest activity against Pim kinases [1]. While specific selectivity data for CAS 1797028-29-5 is not publicly available, it is a member of a specifically designed selective scaffold. Its procurement would be justified for experiments requiring clean interrogation of the Pim pathway, as opposed to using a broader-spectrum inhibitor that would confound results by simultaneously blocking JAK/STAT or PI3K/AKT signaling [1].

Kinase Selectivity Off-Target Profiling Pim Kinase

Critical Evidence Gap: Lack of Public Head-to-Head Biological Data for this Specific Analog

A critical note for procurement is that no published, peer-reviewed studies or vendor datasheets were found that provide quantitative biological data (e.g., IC50, Ki, cellular EC50) for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5) as a discrete entity. All evidence provided herein is derived from the parent U.S. Patent No. 10,265,307, which describes the compound as part of a genus but does not report specific assay results for it [1]. In contrast, data for other Incyte Pim inhibitors like INCB053914 are widely published. This means a prospective user cannot conduct a data-driven head-to-head comparison with, say, PIM447 or AZD1208 at the quantitative level without first generating the data in-house. This represents a measurable procurement risk and a known informational deficiency that must be weighed against the compound's unique structural features and the strong pharmacological hypothesis provided by the patent [1].

Data Transparency Compound Characterization Procurement Risk

Optimal Scientific and Pre-Clinical Application Scenarios for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide (CAS 1797028-29-5)


Structure-Based Drug Design (SBDD) and X-ray Crystallography Studies of the Pim Kinase Hinge Region

Given the defined chemical structure and the extensive SAR rationale in the Incyte patent, this compound is ideally suited as a tool ligand for co-crystallization studies with Pim-1, Pim-2, or Pim-3. Researchers can use it to experimentally visualize how the 3-furanyl carboxamide cap interacts with the kinase's solvent-exposed region, generating high-resolution structural data to guide the design of next-generation inhibitors with improved selectivity or drug-like properties [1].

Pharmacological Validation of Pim Kinase Dependency in Hematologic and Solid Tumor Cell Lines

For investigators studying cancers with known Pim kinase overexpression (e.g., acute myeloid leukemia, multiple myeloma, or prostate cancer), this compound serves as a focused pharmacological tool. Its procurement, as a member of a selective Pim inhibitor scaffold, is preferred over multi-kinase inhibitors to cleanly establish Pim kinase dependency. Subsequent rescue experiments or siRNA knockdown can then be correlated with the compound's on-target effect, despite the need for initial in-house IC50 determination [1].

Benchmarking the Furan-3-Carboxamide Motif Against Other Capping Groups in Matched Molecular Pair Analysis

A key application is its use in a matched molecular pair (MMP) analysis. A researcher can procure this compound alongside its direct structural analogs, such as the pyridine-3-carboxamide (CAS 1797160-70-3) and oxane-4-carboxamide (CAS 1797285-53-0) variants, to generate comparative data. This allows for a controlled experiment to quantify the contribution of the furan oxygen to potency, selectivity, and metabolic stability, providing invaluable empirical data for the medicinal chemistry community [1].

In Vivo Target Engagement Studies in Xenograft Models

Following in vitro characterization, this compound can be advanced to in vivo xenograft models of Pim-dependent cancers. The patent's therapeutic focus on oncology, combined with the selective pharmacological hypothesis, supports its use in once-daily oral dosing studies to measure tumor growth inhibition and correlate it with pharmacodynamic biomarkers of Pim kinase activity (e.g., phosphorylation of BAD and 4E-BP1). Its unique structure makes it a distinct chemical entity for building an intellectual property position around a novel in vivo probe [1].

Quote Request

Request a Quote for N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.